molecular formula C12H14O3 B2983142 (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid CAS No. 151539-18-3

(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid

Cat. No. B2983142
CAS RN: 151539-18-3
M. Wt: 206.241
InChI Key: NLBZFUNXIYHKBV-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid, also known as p-Menth-1-en-8-oic acid, is a natural compound found in various plant species, including peppermint and spearmint. This compound has gained attention in scientific research due to its potential therapeutic properties, including anti-inflammatory, analgesic, and antioxidant effects.

Mechanism of Action

The mechanism of action of (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid is not fully understood, but it is believed to act through various pathways. One proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Another proposed mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects
Studies have shown that (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid exhibits various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, the anti-inflammatory and analgesic effects of this compound make it a potential treatment for various conditions, which may be of interest to researchers. However, one limitation of using (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid in lab experiments is its limited availability and high cost, which may make it difficult to obtain and use in large quantities.

Future Directions

There are several future directions for research on (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Additionally, studies could focus on the potential use of this compound in combination with other drugs or therapies for enhanced efficacy. Furthermore, research could explore the potential use of (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid in the prevention and treatment of various diseases, such as cancer and neurodegenerative diseases.
Conclusion
(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid is a natural compound with potential therapeutic properties, including anti-inflammatory, analgesic, and antioxidant effects. The synthesis of this compound can be achieved through various methods, including extraction from natural sources or chemical synthesis. Studies have shown that (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid exhibits various biochemical and physiological effects, and its mechanism of action is believed to involve the inhibition of COX enzymes and modulation of the NF-κB pathway. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid, including further investigation of its mechanism of action and potential use in the prevention and treatment of various diseases.

Synthesis Methods

The synthesis of (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid can be achieved through various methods, including extraction from natural sources or chemical synthesis. Natural sources of this compound include peppermint and spearmint essential oils, where it is isolated through steam distillation and solvent extraction. Chemical synthesis involves the reaction of p-cymene with ethyl vinyl ketone in the presence of a catalyst, followed by hydrolysis to yield (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid.

Scientific Research Applications

(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid has been extensively researched for its potential therapeutic properties. Studies have shown that this compound exhibits anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid has been found to possess antioxidant properties, which may help protect against oxidative stress and related diseases.

properties

IUPAC Name

(E)-3-(4-methoxy-2,3-dimethylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-9(2)11(15-3)6-4-10(8)5-7-12(13)14/h4-7H,1-3H3,(H,13,14)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBZFUNXIYHKBV-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)OC)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid

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